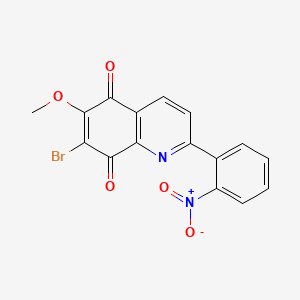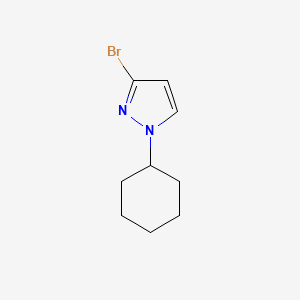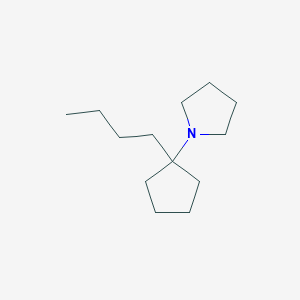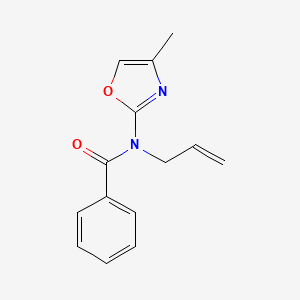![molecular formula C10H11NO B12881142 2-Isopropylbenzo[d]oxazole CAS No. 6797-15-5](/img/structure/B12881142.png)
2-Isopropylbenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropylbenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with an isopropyl group attached to the second position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with isopropyl aldehyde under acidic or basic conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide and ethanol . The reaction is carried out at elevated temperatures, typically around 50°C, to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Isopropylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
科学的研究の応用
2-Isopropylbenzo[d]oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Isopropylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit tyrosine kinases or cyclooxygenase enzymes, leading to anti-inflammatory or anticancer effects . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
類似化合物との比較
2-Isopropylbenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
- 2-Methoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
- 2-Methylbenzo[d]oxazole
These compounds share a similar benzoxazole core but differ in their substituents, which can significantly impact their chemical and biological properties. For instance, the presence of different substituents can alter the compound’s reactivity, solubility, and ability to interact with biological targets .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
特性
CAS番号 |
6797-15-5 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
2-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChIキー |
BEMLMLRIKVNBEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


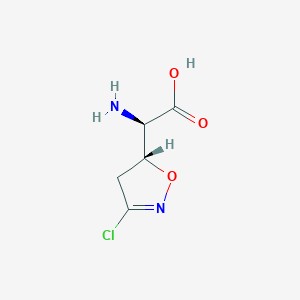
![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
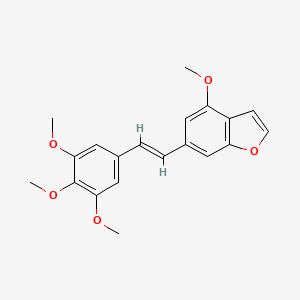

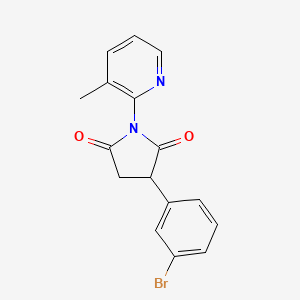
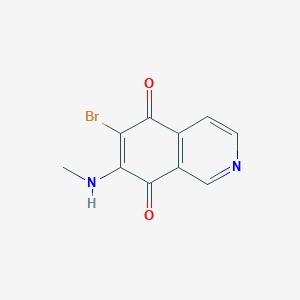
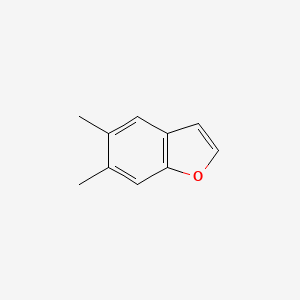
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
